molecular formula C15H20BrN3O B4338054 N-(1-adamantyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

N-(1-adamantyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4338054
M. Wt: 338.24 g/mol
InChI Key: IPJKLVYQXOSCPV-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with adamantylamine under appropriate conditions can yield the desired compound.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid with an amine or ammonia in the presence of coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the adamantyl group.

    Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a thiol group would yield a thioether derivative.

Scientific Research Applications

N-(1-adamantyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It can be used in the development of new polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide would depend on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The adamantyl group can enhance the compound’s stability and binding affinity, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-1-adamantyl-1H-indole-3-carboxamide: Similar in structure but with an indole ring instead of a pyrazole ring.

    N-1-adamantyl-1H-indazole-3-carboxamide: Contains an indazole ring, another nitrogen-containing heterocycle.

    4-bromo-1-methyl-1H-pyrazole-3-carboxamide: Lacks the adamantyl group, making it less bulky and potentially less stable.

Uniqueness

N-(1-adamantyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of the adamantyl group, bromine atom, and pyrazole ring. This combination imparts specific chemical and physical properties, such as increased stability, rigidity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-adamantyl)-4-bromo-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c1-19-8-12(16)13(18-19)14(20)17-15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJKLVYQXOSCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC23CC4CC(C2)CC(C4)C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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